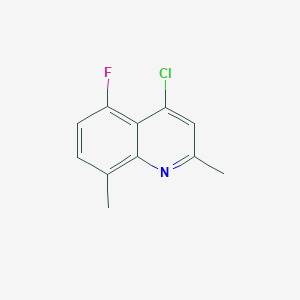

4-Chloro-5-fluoro-2,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9ClFN |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2,8-dimethylquinoline |

InChI |

InChI=1S/C11H9ClFN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3 |

InChI Key |

LFOTWGPDXDORCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Fluoro 2,8 Dimethylquinoline

Established Synthetic Pathways for Substituted Quinolines Relevant to Halogenated and Dimethylated Systems

The construction of the quinoline (B57606) scaffold can be achieved through various classical and modern synthetic reactions. The applicability of these methods to the target compound depends on the availability of appropriately substituted precursors and the regiochemical control exerted by the reaction mechanism.

The Pfitzinger reaction, and its related Pfitzinger-Borsche reaction, is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgdrugfuture.com The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netijsr.net

The general mechanism begins with the hydrolysis of the isatin amide bond by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then condenses with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. A subsequent intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of 4-Chloro-5-fluoro-2,8-dimethylquinoline, a hypothetical Pfitzinger approach would necessitate specifically substituted starting materials. The required precursors would be a 6-fluoro-3-methylisatin and a carbonyl compound that can provide the C2 and C4 substituents. This pathway is indirect as the Pfitzinger reaction yields a 4-carboxylic acid, which would require subsequent functional group manipulations.

Hypothetical Pfitzinger Pathway:

| Step | Reactants | Key Transformation | Intermediate/Product |

| 1 | 6-Fluoro-3-methylisatin + Methyl ethyl ketone + KOH | Pfitzinger condensation | 5-Fluoro-2,8-dimethylquinoline-4-carboxylic acid |

| 2 | 5-Fluoro-2,8-dimethylquinoline-4-carboxylic acid | Thermal decarboxylation | 5-Fluoro-2,8-dimethylquinolin-4-ol |

| 3 | 5-Fluoro-2,8-dimethylquinolin-4-ol + POCl₃ | Chlorination | This compound |

The primary challenges for this route are the synthesis of the substituted 6-fluoro-3-methylisatin and managing the conditions for the subsequent decarboxylation and chlorination steps without affecting the other substituents.

The Friedländer synthesis is one of the most direct and versatile methods for preparing polysubstituted quinolines. nih.gov The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group. jk-sci.comorganic-chemistry.org Its simplicity and the wide availability of starting materials make it a powerful tool in heterocyclic synthesis. jk-sci.com

The mechanism typically proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular cyclocondensation and dehydration to form the aromatic quinoline ring. nih.gov The choice of catalyst, such as p-toluene sulfonic acid, molecular iodine, or various Lewis acids, can significantly influence reaction efficiency. organic-chemistry.org

This approach is highly applicable to the synthesis of this compound. A plausible strategy involves the condensation of a substituted 2-aminoaryl ketone with a compound that can form the pyridinone ring.

Plausible Friedländer Pathway:

A viable route would start with 2-amino-5-fluoro-3-methylacetophenone. The reaction of this ketone with a reagent like N,N-dimethylacetamide dimethyl acetal (B89532) could form an enaminone intermediate, which upon cyclization would yield 5-fluoro-2,8-dimethylquinolin-4-one. This intermediate could then be chlorinated as a final step.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 2-Amino-5-fluoro-3-methylacetophenone | Acetylacetone | Acid or base catalyst | 5-Fluoro-2,4,8-trimethylquinoline (requires further modification) |

| 2-Amino-5-fluoro-3-methylacetophenone | Ethyl acetoacetate (B1235776) | Acid or base catalyst | Ethyl 5-fluoro-2,8-dimethylquinoline-4-carboxylate |

| 2-Amino-5-fluoro-3-methylacetophenone | N,N-Dimethylacetamide dimethyl acetal | Heat | 5-Fluoro-2,8-dimethylquinolin-4-one |

The key advantage of the Friedländer synthesis is its convergence and ability to build a highly substituted quinoline core in a single step, although subsequent modification (e.g., chlorination) might still be necessary depending on the chosen α-methylene component.

Electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient route to functionalized quinolines. researchgate.netnih.gov This method typically involves the reaction of the alkyne with an electrophile, such as iodine (I₂), iodine monochloride (ICl), or bromine (Br₂), which triggers an intramolecular 6-endo-dig cyclization. nih.govacs.org

The proposed mechanism involves the coordination of the electrophile to the carbon-carbon triple bond, forming a reactive intermediate like an iodonium (B1229267) ion. acs.orgacs.org The aniline's aromatic ring then acts as an internal nucleophile, attacking the activated alkyne. The resulting dihydroquinoline intermediate is subsequently oxidized to the aromatic quinoline, often in situ. acs.org A significant feature of this reaction is the introduction of a halogen atom at the C3-position of the quinoline ring. nih.gov

To apply this methodology for the synthesis of this compound, one would need to start with a pre-substituted aniline (B41778) and accept that the C4-chloro group would have to be installed later.

Potential Electrophilic Cyclization Pathway:

Starting Material Synthesis: Reaction of 4-fluoro-2,6-dimethylaniline (B1332210) with 1-bromopropyne to yield N-(prop-1-yn-1-yl)-4-fluoro-2,6-dimethylaniline.

Cyclization: Treatment of the N-(2-alkynyl)aniline with an electrophile (e.g., I₂) would lead to a 3-iodo-5-fluoro-2,8-dimethylquinoline.

Further Modification: The resulting 3-iodo derivative is not the target compound. This pathway is therefore not ideal as it functionalizes the C3 position and does not provide a direct route to the C4-chloro substituent. It would require extensive post-cyclization modifications, making it less efficient than other methods for this specific target.

While not a primary ring-forming reaction, nucleophilic displacement is a critical strategy for introducing halogens at specific positions on a pre-formed quinoline ring. The pyridine-like portion of the quinoline nucleus is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack, particularly if they bear a good leaving group. quora.com

A widely employed and highly effective method for introducing a chlorine atom at the C4 position is the conversion of a quinolin-4-one (or its tautomer, 4-hydroxyquinoline) into the corresponding 4-chloroquinoline (B167314). researchgate.netacs.org This transformation is typically achieved using standard chlorinating agents.

Key Chlorination Agents:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Phosphorus pentachloride (PCl₅)

This strategy is directly applicable and represents a crucial step in a multi-step synthesis of this compound. Syntheses based on the Pfitzinger or Friedländer reactions often yield a quinolin-4-one precursor, which can be readily converted to the target compound. researchgate.netgoogle.com

Example Transformation:

| Starting Material | Reagent | Conditions | Product |

| 5-Fluoro-2,8-dimethylquinolin-4-one | Phosphorus oxychloride (POCl₃) | Reflux | This compound |

This reaction proceeds via the formation of a chlorophosphate ester intermediate on the oxygen of the quinolin-4-one, which makes the C4 position highly electrophilic. Subsequent attack by a chloride ion displaces the phosphate (B84403) group, yielding the 4-chloroquinoline. This method is generally high-yielding and reliable for accessing 4-chloroquinoline derivatives.

Electrochemical fluorination (ECF) represents a modern approach for the direct introduction of fluorine atoms into organic molecules. nih.gov For aromatic systems like quinoline, ECF can achieve regioselective C-H fluorination. Studies have demonstrated that the electrochemical fluorination of quinoline derivatives using hydrogen fluoride-pyridine (HF:pyridine) as both the fluorine source and supporting electrolyte can lead to regioselective 5,8-difluorination. georgiasouthern.edu

The applicability of this method to synthesize this compound would involve the direct fluorination of a 4-chloro-2,8-dimethylquinoline (B186857) precursor.

Potential Application of ECF:

Substrate: 4-Chloro-2,8-dimethylquinoline

Reagent/Electrolyte: HF:pyridine (B92270) or other fluoride (B91410) sources like Et₃N·3HF

Desired Transformation: Selective C-H fluorination at the C5 position.

A significant challenge in this approach is controlling the regioselectivity. The electronic and steric effects of the existing chloro and dimethyl substituents would direct the fluorination. While C5 is an electronically favorable position for electrophilic attack on the benzene (B151609) ring portion of quinoline, achieving mono-fluorination without competing fluorination at other activated positions (like C8) could be difficult. The literature suggests a tendency for 5,8-difluorination, which would yield an undesired side product. georgiasouthern.edu Therefore, careful optimization of the electrochemical conditions would be critical to favor the formation of the desired 5-fluoro isomer.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org Several MCRs, such as the Doebner, Povarov, and various isocyanide-based reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.orgmdpi.com

Designing an MCR for the direct synthesis of this compound is conceptually attractive but challenging due to the high degree of substitution. A hypothetical three-component reaction could be envisioned, combining the necessary fragments in one pot.

Conceptual MCR Design:

| Component 1 (Aniline) | Component 2 (Carbonyl) | Component 3 (Alkyne/Other) | Catalyst/Conditions |

| 4-Fluoro-2-methylaniline | Chloroacetaldehyde | Acetaldehyde | Lewis or Brønsted Acid |

| 4-Fluoro-2-methylaniline | A chlorinated β-ketoester | An aldehyde | Domino reaction conditions |

For example, a reaction between 4-fluoro-2-methylaniline, an aldehyde, and a chlorinated active methylene (B1212753) compound could potentially assemble the quinoline core. However, controlling the regioselectivity to achieve the precise 2,8-dimethyl and 4-chloro arrangement would be the principal obstacle. While MCRs offer a powerful strategy for library synthesis, their application for a single, highly specific polysubstituted target like this compound would require significant development and optimization to overcome potential isomer formation.

Precursor Synthesis and Intermediate Compounds for this compound

The construction of the this compound molecule begins with the careful synthesis of its precursors, which are designed to introduce the required substituents at the correct positions on the final quinoline ring.

The key precursor for the synthesis of this compound is 3-fluoro-2,6-dimethylaniline (B3256830) . The synthesis of such polysubstituted anilines can be challenging due to the directing effects of the existing substituents. A plausible synthetic route would start from a more readily available compound, such as 2,6-dimethylaniline (B139824).

The synthesis could proceed via the following conceptual steps:

Protection of the Amine: The highly activating amino group of 2,6-dimethylaniline is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-(2,6-dimethylphenyl)acetamide. This prevents unwanted side reactions and helps direct subsequent substitutions.

Electrophilic Halogenation: Direct fluorination can be difficult. A more common approach involves nitration followed by the Schiemann reaction. However, directing a nitro group to the 3-position can be complex. An alternative is electrophilic bromination or chlorination. For instance, chlorination of 2,6-dialkylaniline hydrochlorides has been shown to yield the 4-chloro derivative. google.com Achieving 3-halo substitution often requires specific conditions or starting materials. prepchem.comcdnsciencepub.com

Nitration: Nitration of the protected aniline would likely be directed to the 4-position due to the ortho,para-directing nature of the acetylamino and methyl groups. To achieve substitution at the 5-position of the final quinoline (which corresponds to the 3-position of the aniline), a different strategy might be needed, possibly starting with a fluorinated precursor.

Formation of the Fluoro Group: If a nitro group is successfully introduced at the desired position, it can be reduced to an amino group, which is then converted to a diazonium salt. The subsequent treatment of the diazonium salt with an agent like tetrafluoroboric acid (Schiemann reaction) would introduce the fluorine atom.

Deprotection: Finally, the protecting group on the initial amine is removed by hydrolysis to yield the target 3-fluoro-2,6-dimethylaniline.

Given the complexity, an alternative is to start with a molecule that already contains the fluoro substituent, such as a fluorotoluene or fluoroxylene, and introduce the amino and methyl groups subsequently.

Once the 3-fluoro-2,6-dimethylaniline precursor is obtained, the quinoline ring is constructed. A common and effective method for this transformation is the Conrad-Limpach-Knorr synthesis . wikipedia.orgquimicaorganica.orgjptcp.com

This reaction involves the condensation of the aniline precursor with a β-ketoester, in this case, likely ethyl acetoacetate . The reaction proceeds in two main stages:

Formation of a β-Aminoacrylate Intermediate: At lower temperatures (typically below 100°C), the aniline reacts with the keto group of ethyl acetoacetate to form a β-aminoacrylate intermediate, specifically (E)-ethyl 3-((3-fluoro-2,6-dimethylphenyl)amino)but-2-enoate. This reaction is often catalyzed by a small amount of acid. wikipedia.org

Cyclization to the 4-Hydroxyquinoline (B1666331): The β-aminoacrylate intermediate is then heated to a high temperature (around 250°C) in an inert, high-boiling solvent like mineral oil or diphenyl ether. This induces a thermally-driven electrocyclic ring closure, followed by the elimination of ethanol, to form the quinolin-4-ol. wikipedia.org The product of this step is 5-fluoro-2,8-dimethylquinolin-4(1H)-one (which exists in tautomeric equilibrium with 5-fluoro-2,8-dimethylquinolin-4-ol). This quinolone is a key intermediate building block.

An alternative route, the Combes synthesis , involves the reaction of the aniline with a β-diketone (like acetylacetone) under strong acid catalysis to form a 2,4-disubstituted quinoline. wikipedia.org However, to obtain the 4-chloro derivative, the Conrad-Limpach-Knorr route yielding the 4-hydroxy intermediate is more direct.

Specific Reaction Conditions and Optimization Studies

The efficiency and yield of the synthesis are highly dependent on the specific reaction conditions, which must be carefully optimized.

Cyclization Step:

Catalysis: The initial condensation to the β-aminoacrylate is typically uncatalyzed or may use a weak acid catalyst. The subsequent high-temperature cyclization is a thermal reaction but is performed in an acidic medium for other quinoline syntheses like the Combes or Friedländer reactions. wikipedia.orgorganic-chemistry.org For the Conrad-Limpach synthesis, the cyclization is generally achieved by heating in an inert solvent without a catalyst. wikipedia.org

Solvent Systems: The choice of solvent is critical for the cyclization step. High-boiling, inert solvents such as diphenyl ether or mineral oil are used to achieve the necessary high temperatures (e.g., ~250°C) for the intramolecular cyclization, which can significantly improve yields compared to performing the reaction neat. wikipedia.org

Chlorination Step:

Reagent: The conversion of the intermediate 5-fluoro-2,8-dimethylquinolin-4(1H)-one to the final product, this compound, is a dehydroxy-chlorination reaction. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . mdpi.comcommonorganicchemistry.comsigmaaldrich.comnih.gov

Catalysis/Additives: This reaction can be performed with neat POCl₃, which acts as both the reagent and the solvent. commonorganicchemistry.com In some cases, a base like N,N-dimethylaniline or pyridine is added. researchgate.net Alternatively, the reaction can be catalyzed by acids formed in situ from the hydrolysis of excess POCl₃. researchgate.net

| Synthetic Step | Typical Reagents/Catalysts | Common Solvent Systems | Purpose |

|---|---|---|---|

| Aniline + β-Ketoester Condensation | None or weak acid (e.g., HCl) | Ethanol or neat | Formation of β-aminoacrylate intermediate |

| Cyclization | Thermal (no catalyst) | Diphenyl ether, Mineral oil | High-temperature ring closure to form 4-hydroxyquinoline |

| Chlorination | Phosphorus oxychloride (POCl₃) | Neat POCl₃ | Conversion of 4-hydroxy group to 4-chloro group |

Temperature control is crucial for directing the reaction towards the desired products and minimizing side reactions.

Intermediate Formation: The initial condensation of 3-fluoro-2,6-dimethylaniline and ethyl acetoacetate is typically performed at moderate temperatures, often below 100°C, to favor the formation of the β-aminoacrylate.

Cyclization: The ring-closing step requires significantly higher temperatures. The reaction mixture is heated to approximately 250°C for a period ranging from 30 minutes to a few hours to ensure complete cyclization to the 4-hydroxyquinoline intermediate. wikipedia.org

Chlorination: The chlorination with POCl₃ is also an exothermic process that requires heating. The reaction is typically run at reflux (the boiling point of POCl₃ is 105.8°C) or heated in a sealed tube to higher temperatures (e.g., 140-170°C) for several hours (from 2 to 16 hours) to drive the reaction to completion. mdpi.comcommonorganicchemistry.com

| Reaction Step | Typical Temperature Range | Typical Reaction Time |

|---|---|---|

| Condensation | Room Temperature to 100°C | 1-4 hours |

| Cyclization | 240-260°C | 0.5-2 hours |

| Chlorination | 80-170°C | 2-16 hours |

Standard organic chemistry techniques are employed to monitor the reaction and purify the products.

Reaction Monitoring: The progress of each synthetic step can be effectively monitored using Thin-Layer Chromatography (TLC) . rochester.edunih.govlibretexts.orgthieme.de By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, one can observe the consumption of the reactant and the appearance of the product spot, allowing for the determination of the reaction's endpoint. libretexts.org Other analytical techniques like HPLC can also be used for more quantitative analysis. acs.org

Product Isolation and Purification:

Cyclization Product: After the high-temperature cyclization, the reaction mixture is cooled, and the solidified 4-hydroxyquinoline product can be isolated by filtration and washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent.

Chlorination Product: The workup for the chlorination reaction with POCl₃ must be done carefully. The reaction mixture is cooled and slowly poured onto crushed ice to quench the excess POCl₃. commonorganicchemistry.com The acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide (B78521) solution, which causes the crude this compound to precipitate out of the aqueous solution. mdpi.commdpi.com

Purification: The crude solid product is collected by filtration, washed with water, and dried. mdpi.com Final purification is typically achieved by column chromatography on silica (B1680970) gel followed by recrystallization from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane mixtures) to obtain the pure product. mdpi.comgoogle.com

Purification Methodologies in Quinoline Synthesis

The isolation and purification of the target quinoline derivative from a complex reaction mixture are critical steps to ensure the final product's purity. The synthesis of substituted quinolines often results in a mixture containing the desired product, unreacted starting materials, isomers, and other byproducts. The choice of purification method depends on the physical properties of the compound (e.g., polarity, boiling point, solubility) and the nature of the impurities. For halogenated dimethylquinolines, a combination of techniques is often employed.

Commonly used purification methodologies include:

Column Chromatography: This is one of the most versatile and widely used methods for purifying quinoline derivatives. Silica gel is a common stationary phase, and a solvent system (eluent) of appropriate polarity is chosen to separate the components of the mixture. For instance, a non-polar eluent like petroleum ether has been used to purify 4-chloro-2,5-dimethylquinoline. The separation is based on the differential adsorption of the compounds onto the silica gel; more polar compounds adsorb more strongly and elute more slowly.

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution, which is then allowed to cool slowly. The desired compound crystallizes out of the solution, leaving impurities behind in the solvent. For quinolines, which are basic, this method can be enhanced by forming a salt, such as a hydrochloride or picrate. The salt is recrystallized, and the pure quinoline is then regenerated by neutralization.

Distillation: For liquid quinolines or those with a sufficiently low boiling point, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This method is particularly useful for removing non-volatile impurities.

Acid-Base Extraction: Leveraging the basic nitrogen atom in the quinoline ring, acid-base extraction can be used to separate the quinoline product from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic quinoline derivative protonates and moves into the aqueous layer. The layers are separated, and the aqueous layer is then neutralized with a base to precipitate or extract the purified quinoline.

The following table summarizes these purification techniques as they apply to quinoline synthesis.

| Methodology | Principle | Application in Quinoline Synthesis | References |

|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Widely used for separating isomeric byproducts and other impurities from halogenated quinolines. | |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Effective for solid quinoline derivatives. Can be enhanced by forming and crystallizing salts (e.g., picrates, hydrochlorides). | |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure to prevent thermal degradation. | Suitable for liquid quinolines or those with moderate boiling points to remove non-volatile impurities. | |

| Acid-Base Extraction | Utilizes the basicity of the quinoline nitrogen to move the compound between organic and aqueous phases. | Efficient for removing non-basic impurities from the crude reaction mixture. |

Challenges and Future Directions in the Synthesis of Halogenated Dimethylquinolines

The synthesis of polysubstituted quinolines, such as this compound, presents significant synthetic challenges. However, emerging methodologies in organic chemistry offer promising solutions and define future directions for the field.

Challenges:

Classical methods for quinoline synthesis often suffer from drawbacks that limit their applicability for producing complex, highly substituted structures. A primary issue is the lack of regioselectivity . Achieving the precise 2,4,5,8-substitution pattern of the target molecule is difficult with traditional methods, which can lead to mixtures of isomers that are challenging to separate. Many conventional syntheses require harsh reaction conditions , such as high temperatures and the use of strong acids or superacids, which can limit functional group tolerance and lead to side reactions. Furthermore, these methods can result in moderate to low yields , especially when multiple substitution steps are required. The reliance on stoichiometric oxidants or precious metal catalysts in some modern approaches also presents cost and sustainability concerns.

Future Directions:

The future of quinoline synthesis is focused on developing more efficient, selective, and sustainable methods. A major area of advancement is the use of C-H bond activation and functionalization . This strategy allows for the direct introduction of functional groups onto the quinoline core without the need for pre-functionalized starting materials, offering a more atom- and step-economical approach. By carefully selecting catalysts, ligands, and directing groups, researchers can achieve high regioselectivity, enabling the precise construction of complex molecules.

The following table outlines the primary challenges in the synthesis of complex quinolines and the corresponding future directions aimed at overcoming these hurdles.

| Challenge | Description | Future Direction / Solution | References |

|---|---|---|---|

| Poor Regioselectivity | Difficulty in controlling the exact position of multiple substituents on the quinoline ring, leading to isomeric mixtures. | Development of highly selective catalytic systems and directing groups for C-H functionalization to install groups at specific sites. | |

| Harsh Reaction Conditions | Many classical syntheses require high temperatures and strong acids, limiting substrate scope and energy efficiency. | Designing novel catalytic pathways (e.g., photoredox, metal-catalyzed) that proceed under mild, ambient conditions. | |

| Low Yields & Poor Atom Economy | Multi-step syntheses and the formation of byproducts often lead to low overall yields of the desired product. | Employing C-H activation and one-pot cascade reactions to build molecular complexity efficiently and reduce waste. | |

| Reliance on Expensive/Toxic Reagents | Dependence on precious metal catalysts (e.g., Pd, Rh) and stoichiometric oxidants increases cost and environmental impact. | Focusing on catalysts based on earth-abundant metals (e.g., Co, Cu, Fe) and developing metal-free, greener synthetic protocols. |

Spectroscopic and Structural Characterization of 4 Chloro 5 Fluoro 2,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Specific ¹H NMR data for 4-Chloro-5-fluoro-2,8-dimethylquinoline, including chemical shifts (δ) and coupling constants (J), are not available in the searched resources.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

Detailed ¹³C NMR spectral data for this compound, which would be essential for the elucidation of its carbon framework, could not be found.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Information regarding the use of two-dimensional NMR techniques such as COSY, HMQC, or HMBC for the structural assignment of this compound is not documented in the available literature.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry data, which would confirm the precise molecular formula of this compound, is not available.

Vibrational Spectroscopy

Data on the vibrational spectroscopy (e.g., Infrared or Raman spectroscopy) of this compound, which would provide insights into its molecular vibrations and functional groups, could not be retrieved.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra for this compound have been found in the searched literature. This analysis is crucial for identifying the characteristic vibrational modes of its functional groups, such as C-H bonds of the methyl and aromatic groups, C=C and C=N bonds within the quinoline (B57606) ring, and the C-F and C-Cl bonds. Without this data, a detailed assignment of its infrared absorption bands is not possible.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

The electronic transitions of this compound, which would be characterized by UV-Vis spectroscopy, have not been documented. This analysis would reveal information about the π-electron system of the quinoline ring and how the chloro, fluoro, and methyl substituents influence the energy of its electronic states.

X-ray Diffraction Studies

Comprehensive searches for X-ray diffraction studies on this compound did not yield any results. Such studies are essential for definitively determining the three-dimensional structure of the molecule in the solid state.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

There are no available single-crystal X-ray crystallography reports for this compound. This technique would be the definitive method for establishing its absolute molecular structure, including precise bond lengths, bond angles, and the connectivity of its atoms.

Analysis of Molecular Planarity and Conformation

Without crystallographic data, an experimental analysis of the molecular planarity and conformation of this compound cannot be conducted. While the quinoline ring system is expected to be largely planar, the precise torsion angles and any deviations from planarity caused by the substituents are unknown.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Stacking Interactions)

Details regarding the crystal packing and intermolecular interactions of this compound are unavailable. An analysis of its crystal structure would be necessary to identify and characterize potential non-covalent interactions such as C-H···F or C-H···N hydrogen bonds, halogen bonding involving the chlorine atom, or π-π stacking interactions between the quinoline rings, all of which govern the supramolecular architecture in the solid state.

Due to the lack of specific published data for this compound, the detailed tables and research findings requested for this article cannot be generated.

Theoretical and Computational Investigations of this compound: A Review of Current Literature

Despite a comprehensive search of available scientific literature, no specific theoretical and computational studies detailing the properties of this compound were found.

While the field of computational chemistry offers powerful tools to investigate the structural, electronic, and thermodynamic properties of novel chemical compounds, it appears that "this compound" has not yet been the subject of such published research.

Therefore, the following sections, which were intended to detail the quantum chemical calculations for this specific molecule, cannot be populated with the requested data and analysis. This includes:

Theoretical and Computational Investigations of 4 Chloro 5 Fluoro 2,8 Dimethylquinoline

Quantum Chemical Calculations

Thermodynamic Properties from Computational Methods

Typically, these computational methods would provide valuable insights into the behavior and reactivity of a molecule. For instance, Density Functional Theory (DFT) is a common approach to predict the most stable three-dimensional arrangement of atoms (molecular geometry). The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity, while the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and potential sites for electrophilic and nucleophilic attack. Hirshfeld surface analysis is employed to visualize and quantify intermolecular interactions in the crystalline state. Finally, computational methods can also predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

The absence of such studies for 4-Chloro-5-fluoro-2,8-dimethylquinoline indicates a gap in the current scientific knowledge. Future research in this area would be necessary to elucidate the theoretical and computational characteristics of this particular compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are instrumental in understanding how a compound like this compound might interact with biological targets and to study its dynamic behavior.

Molecular Docking Methodologies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would typically involve docking the compound into the active site of a protein to predict its binding affinity and mode.

The general workflow for such a study would involve:

Preparation of the Ligand: The three-dimensional structure of this compound would be constructed and optimized to its lowest energy conformation using quantum mechanical or molecular mechanics methods.

Preparation of the Receptor: A high-resolution 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, would be prepared. This involves adding hydrogen atoms, assigning correct protonation states to amino acid residues, and removing water molecules.

Docking Simulation: Using a docking algorithm, the ligand is placed in multiple positions and orientations within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the predicted binding energy.

Table 1: Common Molecular Docking Software and Their Scoring Functions

| Software Suite | Scoring Function Principle | Typical Application |

| AutoDock | Empirical free energy scoring function | Academic and industry standard for docking |

| Glide (Schrödinger) | Chemically advanced scoring function | Drug discovery and lead optimization |

| GOLD | Genetic algorithm-based docking | Flexible ligand and protein docking |

| MOE (Molecular Operating Environment) | Forcefield-based scoring function | Comprehensive drug discovery platform |

Molecular Dynamics (MD) Simulation Approaches for Conformational Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of a molecule over time. For this compound, MD simulations could be used to study its conformational flexibility and the stability of its interaction with a biological target, as predicted by molecular docking.

The typical steps in an MD simulation study are:

System Setup: The docked complex of this compound and its target protein would be placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions.

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated by integrating Newton's equations of motion.

Trajectory Analysis: The resulting trajectory is analyzed to understand the conformational changes in the ligand and protein, the stability of key interactions, and to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property.

Development of Predictive Models for Chemical Properties based on Structural Features

The development of a QSAR model for a series of quinoline (B57606) derivatives, including this compound, would involve the following steps:

Data Set Collection: A dataset of quinoline derivatives with experimentally determined biological activities or properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Table 2: Common Classes of Molecular Descriptors in QSAR

| Descriptor Class | Description | Examples |

| Constitutional | Describes the basic molecular composition and connectivity. | Molecular weight, number of atoms, number of rings |

| Topological | Characterizes the two-dimensional atomic arrangement. | Wiener index, Randić index |

| Geometrical | Describes the three-dimensional properties of the molecule. | Molecular surface area, molecular volume |

| Physicochemical | Relates to the physicochemical properties of the molecule. | LogP (lipophilicity), molar refractivity |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, dipole moment, atomic charges |

Application of Quantum Chemistry Indices as Descriptor Parameters in QSAR Models

Quantum chemistry indices are molecular descriptors derived from quantum mechanical calculations, such as Density Functional Theory (DFT). These descriptors provide detailed information about the electronic properties of a molecule and are often crucial for developing accurate QSAR models.

For this compound, the following quantum chemical indices would be of particular interest:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Dipole Moment: This describes the polarity of the molecule, which can be important for its interaction with polar biological targets.

Atomic Charges: The distribution of partial charges on the atoms of the molecule can influence electrostatic interactions with a receptor.

Electron Density: This can reveal regions of the molecule that are more likely to engage in chemical reactions or interactions.

By incorporating these quantum chemical descriptors into a QSAR model, a more accurate and mechanistically interpretable relationship between the structure of this compound and its potential biological activity could be established.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Fluoro 2,8 Dimethylquinoline

Reaction Pathways and Mechanisms

The reactivity of 4-Chloro-5-fluoro-2,8-dimethylquinoline is dictated by the electronic properties of the quinoline (B57606) ring system and the nature of its substituents. The presence of a halogen at the 4-position, a fluorine atom at the 5-position, and two methyl groups at the 2- and 8-positions significantly influences its behavior in various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion (carbocycle) rather than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. The most favored positions for electrophilic attack are C-5 and C-8 due to the greater stability of the resulting cationic intermediates. quimicaorganica.orgreddit.com

For this compound, the C-8 position is already substituted with a methyl group. The C-5 position is substituted with a fluorine atom, which is an ortho-, para-directing deactivator. The methyl group at C-8 is an activating group. Therefore, electrophilic attack would be directed to the available positions on the benzene ring, primarily C-6 and C-7, with the regioselectivity being influenced by the combined electronic effects of the existing substituents. The fluorine at C-5 will deactivate the ring towards electrophilic attack, while the methyl group at C-8 will activate it. The directing effects of these groups, along with the chloro and methyl groups on the pyridine ring, will determine the ultimate position of substitution.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring system. nih.govresearchgate.net Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. nih.govresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anion. youtube.com The presence of the electron-withdrawing fluorine atom at C-5 is expected to further activate the C-4 position towards nucleophilic attack. libretexts.org

For this compound, nucleophilic substitution is a key reaction for introducing a wide range of functional groups at the 4-position, enabling the synthesis of diverse derivatives. The general reaction scheme is as follows:

General Scheme for Nucleophilic Aromatic Substitution

Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling) for Further Diversification

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govrsc.orgyoutube.com The 4-chloro position of quinoline derivatives is known to be a suitable handle for such transformations. nih.govresearchgate.netdntb.gov.ua In a Suzuki coupling reaction, the 4-chloroquinoline (B167314) derivative is reacted with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgyoutube.com This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position, significantly expanding the molecular diversity of the quinoline scaffold.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the chloroquinoline, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Functional Group Interconversions

Beyond the primary reaction pathways, the substituents on the this compound core can undergo various transformations.

Transformations Involving Halogen Substituents (e.g., Halogen Exchange)

Halogen exchange reactions provide a method to replace one halogen with another. nih.govwikipedia.orgyoutube.comyoutube.com For aryl halides, these transformations are often mediated by metal catalysts. nih.gov The chlorine atom at the C-4 position of this compound could potentially be exchanged for another halogen, such as bromine or iodine, through reactions like the Finkelstein reaction, which typically involves the use of a metal halide salt. nih.govyoutube.com Such transformations can be useful for modulating the reactivity of the C-4 position for subsequent cross-coupling reactions, as the reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl.

Reactions at Methyl Positions (e.g., Oxidation, Halogenation)

The methyl groups at the C-2 and C-8 positions are also sites for chemical modification.

Oxidation: The methyl groups on a quinoline ring can be oxidized to various functional groups, including aldehydes, carboxylic acids, or alcohols, depending on the oxidizing agent and reaction conditions. tandfonline.comtandfonline.comnih.govacs.orgresearchgate.net For instance, selenium dioxide is a common reagent for the oxidation of methylquinolines to the corresponding quinolinecarboxaldehydes. tandfonline.com Nickel peroxide has also been employed for the oxidation of methylquinolines to carboxylic acids. tandfonline.com

Halogenation: The methyl groups can undergo free-radical halogenation to introduce halogen atoms onto the methyl carbon. acs.orgacs.org This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. The resulting halomethylquinolines are versatile intermediates for further synthetic manipulations.

Below is an interactive data table summarizing typical conditions for the reactions discussed.

| Reaction Type | Substrate Position | Typical Reagents & Conditions | Product Type |

| Electrophilic Aromatic Substitution | C-6, C-7 | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted quinoline |

| Nucleophilic Aromatic Substitution | C-4 (Cl) | R-NH₂, base, solvent, heat | 4-Aminoquinoline derivative |

| Suzuki-Miyaura Coupling | C-4 (Cl) | Ar-B(OH)₂, Pd catalyst, base, solvent, heat | 4-Arylquinoline derivative |

| Halogen Exchange | C-4 (Cl) | NaI or NaBr, solvent, heat | 4-Iodo/Bromoquinoline derivative |

| Oxidation of Methyl Group | C-2, C-8 (CH₃) | SeO₂, dioxane, heat | Quinolinecarboxaldehyde |

| Halogenation of Methyl Group | C-2, C-8 (CH₃) | NBS, benzoyl peroxide, CCl₄, heat | Halomethylquinoline |

Detailed Scientific Analysis of this compound Remains Elusive in Current Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed chemical analysis of this compound. Despite extensive searches for its chemical reactivity, transformation studies, and stability, specific research data on this particular compound is not presently available. Consequently, a thorough discussion of its regioselectivity, stereoselectivity in reactions, and specific decomposition pathways cannot be constructed.

General principles of quinoline chemistry suggest that the reactivity of this compound would be influenced by the electronic effects of its substituents. The chloro, fluoro, and dimethyl groups on the quinoline core would dictate the electron density and steric accessibility of various positions, thereby influencing the regioselectivity of its reactions. For instance, the chlorine atom at the 4-position is expected to be a primary site for nucleophilic substitution reactions, a common feature in haloquinolines. The fluorine atom at the 5-position and the methyl groups at the 2- and 8-positions would further modulate the reactivity of the aromatic system.

However, without specific experimental studies, any discussion on the regioselectivity and stereoselectivity of reactions involving this compound would be purely speculative. Detailed research findings, including reaction conditions, yields, and the precise nature of the products, are necessary to provide a scientifically accurate account.

Similarly, information regarding the general chemical stability and decomposition pathways of this compound is absent from the current body of scientific literature. Understanding a compound's stability involves identifying conditions that may lead to its degradation, such as exposure to heat, light, strong acids, or bases. The byproducts and mechanisms of such decomposition are critical for its safe handling, storage, and application. In the absence of dedicated studies, no data tables or detailed research findings can be presented.

While the broader field of quinoline chemistry is well-documented, the specific substitution pattern of this compound makes it a unique entity for which dedicated research is required to elucidate its chemical behavior.

Insufficient Information Available for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound “this compound” within the contexts requested. The search did not yield sufficient information to generate a thorough and scientifically accurate article focusing on its applications in organic synthesis and material science as outlined.

The conducted searches for the utilization of this compound as a key synthetic building block, its role as a chemical intermediate in the synthesis of diverse heterocyclic systems, its use in the development of new synthetic methodologies, or its exploration in advanced materials research did not provide the specific data necessary to fulfill the detailed requirements of the requested article.

While general information on the synthesis and properties of quinoline derivatives is available, specific research findings, data tables, and detailed discussions pertaining exclusively to this compound are not present in the accessible literature. Therefore, constructing an article that is both informative and strictly adheres to the provided outline is not feasible at this time.

Structure Activity Relationship Studies: Chemical and Conformational Aspects

Influence of Halogen Substituents (Chloro and Fluoro) on Chemical Reactivity and Molecular Properties

The presence of both chloro and fluoro substituents on the quinoline (B57606) ring significantly modulates its electronic properties and reactivity. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the mesomeric or resonance effect (+M). However, the inductive effect is generally stronger for halogens.

The following table summarizes the key electronic effects of chloro and fluoro substituents:

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Electronic Effect |

| Chloro | 4 | Strong | Weak | Electron-withdrawing |

| Fluoro | 5 | Very Strong | Moderate | Electron-withdrawing |

These electronic modifications have a direct impact on the chemical reactivity. For instance, the electron-deficient nature of the pyridine (B92270) ring facilitates nucleophilic aromatic substitution at the 4-position, where the chloro group can act as a leaving group.

Impact of Methyl Substituents on Molecular Structure and Electronic Distribution

The methyl groups at the C2 and C8 positions introduce both steric and electronic effects that further define the character of 4-Chloro-5-fluoro-2,8-dimethylquinoline.

Sterically, the methyl groups at the 2 and 8-positions can impose significant hindrance. The C2-methyl group can sterically shield the nitrogen atom and the C3 position from the approach of bulky reagents. The C8-methyl group, being in the peri position relative to the nitrogen atom, can cause out-of-plane distortion of the quinoline ring system to alleviate steric strain. nih.govnih.gov This potential deviation from planarity can, in turn, affect the aromaticity and conjugation within the molecule.

The steric and electronic contributions of the methyl groups are summarized below:

| Substituent | Position | Electronic Effect | Steric Effect |

| Methyl | 2 | Electron-donating (+I) | Hindrance around N1 and C3 |

| Methyl | 8 | Electron-donating (+I) | Potential for steric strain and distortion of the quinoline ring |

Positional Isomer Effects on Chemical Behavior and Reactivity Profiles

The specific arrangement of substituents in this compound leads to a distinct reactivity profile compared to its positional isomers. For instance, an isomer with the chloro group at the 2-position would exhibit different reactivity towards nucleophiles. Generally, 2- and 4-chloroquinolines are more susceptible to nucleophilic substitution than chloroquinolines with the substituent on the benzene (B151609) ring. researchgate.net

Similarly, the position of the fluoro group is critical. A fluoro group at a different position on the carbocyclic ring would alter the electronic landscape of the molecule differently. The relative positions of the two methyl groups also play a crucial role. For example, in 2,4-dimethylquinoline, both methyl groups influence the pyridine ring directly, whereas in the subject molecule, their effects are distributed between the pyridine and benzene rings.

A comparison of hypothetical positional isomers highlights these differences:

| Compound | Key Positional Difference | Expected Impact on Reactivity |

| This compound | - | Baseline reactivity with activated C4 for nucleophilic substitution. |

| 2-Chloro-5-fluoro-4,8-dimethylquinoline | Chloro at C2 | Enhanced reactivity at C2 for nucleophilic substitution. |

| 4-Chloro-8-fluoro-2,5-dimethylquinoline | Fluoro at C8 | Altered electronic distribution and potential for different intermolecular interactions. |

Conformational Analysis and its Implications for Chemical Transformations and Interactions

The conformation of this compound is largely influenced by the steric interactions between the substituents, particularly the 2- and 8-methyl groups. While the quinoline ring system is inherently aromatic and prefers a planar conformation to maximize conjugation, bulky substituents in close proximity can force deviations from planarity. acs.org

The steric clash between the peri-positioned 8-methyl group and the nitrogen atom at position 1 can lead to a slight twisting of the quinoline backbone. This distortion, although potentially minor, can have significant consequences for the molecule's chemical and physical properties. A non-planar conformation can disrupt the π-system, which may alter its UV-visible absorption spectrum and reduce its aromatic stability.

Furthermore, this conformational constraint can influence the accessibility of the nitrogen lone pair, thereby affecting the molecule's basicity and its ability to coordinate with metal ions. The orientation of the methyl groups will also dictate the approach trajectory for reagents, influencing the stereochemical outcome of reactions.

Key conformational considerations include:

Ring Planarity: The degree of planarity of the quinoline ring system in the presence of the 2,8-dimethyl substitution pattern.

Torsional Angles: The dihedral angles between the quinoline ring and the substituents.

Steric Hindrance: The spatial arrangement of the methyl groups and their influence on the accessibility of reactive sites.

Computational Insights into Structure-Property Correlations

Computational methods, such as Density Functional Theory (DFT), provide valuable quantitative insights into the structure-property correlations of this compound. nih.govresearchgate.net These calculations can predict various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps.

A representative table of predicted molecular properties based on DFT calculations of related quinoline derivatives is presented below:

Predicted Molecular Geometry and Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| C4-Cl Bond Length | ~1.74 Å | Relevant for the reactivity of the chloro group as a leaving group. |

| C5-F Bond Length | ~1.36 Å | Reflects the strong C-F bond. |

| C2-C(methyl) Bond Length | ~1.51 Å | Standard sp2-sp3 carbon-carbon bond length. |

| Dihedral Angle (C3-C2-N1-C9) | ~0° (with slight deviation) | Indicates the near-planarity of the pyridine ring. |

| HOMO-LUMO Energy Gap | ~4-5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

These computational insights, in conjunction with experimental findings on related compounds, allow for a comprehensive understanding of the structure-activity relationships of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-2,8-dimethylquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves palladium-catalyzed cross-coupling or halogenation of pre-functionalized quinoline scaffolds. For example, Procedure A (outlined in ) uses 4-Chloro-2,8-dimethylquinoline as a precursor, where fluorination at the 5-position is achieved via electrophilic substitution with a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions. Optimization includes:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : 1H and 13C NMR (e.g., δ = 2.58 ppm for methyl groups, δ = 7.87 ppm for aromatic protons) confirm substituent positions and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., m/z 209.6 [M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 750–850 cm⁻¹ indicate C-Cl and C-F stretching vibrations .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at C4, fluoro at C5) influence the biological activity of this compound derivatives?

- Methodological Answer : Substituent effects are evaluated via:

- Structure-Activity Relationship (SAR) Studies : Modifying the 4-chloro and 5-fluoro groups alters electron-withdrawing effects, impacting binding to biological targets (e.g., enzymes or receptors). For example, fluorination at C5 enhances metabolic stability in in vitro assays .

- Comparative Analysis : Analogues like 4,7-Dichloro-2,8-dimethylquinoline (CAS 21728-15-4) show reduced antimicrobial activity compared to the fluoro-substituted variant, highlighting fluorine’s role in bioactivity .

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

- Methodological Answer : Contradictions arise from impurities, solvent effects, or assay variability. Strategies include:

- Reproducibility Checks : Repeating synthesis and characterization under standardized conditions (e.g., identical NMR solvent, pH).

- Meta-Analysis : Cross-referencing data from multiple sources (e.g., comparing melting points and spectral libraries in , and 17).

- Collaborative Verification : Sharing raw data (e.g., crystallographic files or NMR spectra) via open-access platforms to validate findings .

Q. What computational methods are used to predict the reactivity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attacks. For example, DFT analysis of similar quinolines reveals destabilization of the C-F bond under acidic conditions .

- Molecular Dynamics (MD) Simulations : Models interactions with solvents or biological membranes to assess degradation pathways .

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Stability is influenced by:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the C-Cl bond .

- Periodic Purity Checks : Monitor via HPLC every 6 months; degradation products (e.g., quinoline oxides) indicate suboptimal storage .

Methodological Standards and Reporting

Q. How should researchers report synthetic and analytical data for this compound in publications?

- Methodological Answer : Follow IUPAC guidelines:

- Numerical Identifiers : Use bolded numbers for repeated compounds (e.g., "8-hydroxyquinoline (1) ") to enhance readability .

- Data Precision : Report melting points as a range (e.g., 62–64°C) and NMR shifts to two decimal places .

- Ethical Disclosures : Declare synthetic yields, byproducts, and failed attempts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.